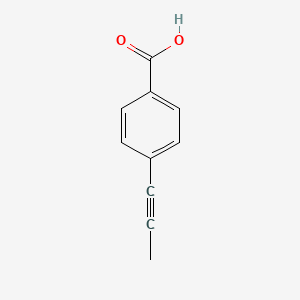

4-(Prop-1-yn-1-yl)benzoic acid

Overview

Description

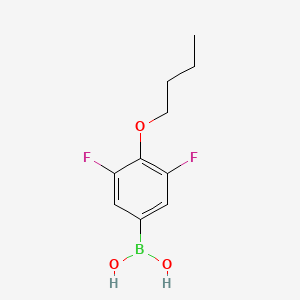

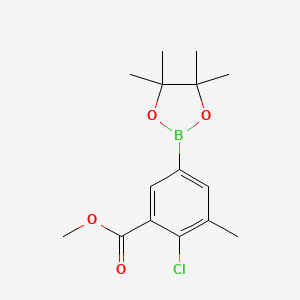

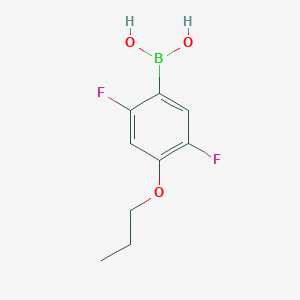

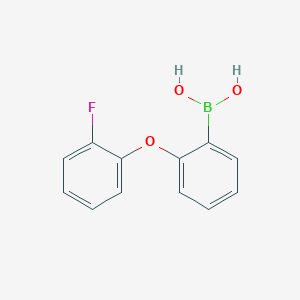

4-(Prop-1-yn-1-yl)benzoic acid is a chemical compound with the CAS Number: 223562-52-5 . It has a molecular weight of 160.17 . The IUPAC name for this compound is 4-(prop-1-ynyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of 4-(Prop-1-yn-1-yl)benzoic acid can be represented by the linear formula C10H8O2 . The InChI code for this compound is 1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

4-(Prop-1-yn-1-yl)benzoic acid is a solid compound . It should be stored in a sealed container in a dry environment at 2-8°C or in a refrigerator . and 97% .Scientific Research Applications

Catalysis

4-(Prop-1-yn-1-yl)benzoic acid has been utilized in catalysis. Picquet, Bruneau, and Dixneuf (1997) demonstrated its use in the isomerisation of prop-2-yn-1-ols into conjugated enals, indicating its potential as a catalyst precursor in organic transformations (Picquet, Bruneau, & Dixneuf, 1997).

Crystal and Molecular Structures

Zugenmaier, Bock, and Schacht (2003) explored the crystal and molecular structures of compounds related to 4-(Prop-1-yn-1-yl)benzoic acid, highlighting its relevance in the study of molecular and crystallographic properties (Zugenmaier, Bock, & Schacht, 2003).

Luminescent Lanthanide Complexes

Kim, Baek, and Kim (2006) researched the photophysical properties of 4-naphthalen-1-yl-benzoic acid derivatives, indicating the potential of 4-(Prop-1-yn-1-yl)benzoic acid in the development of luminescent lanthanide complexes (Kim, Baek, & Kim, 2006).

Synthesis of Isotope-Labeled Compounds

Zhang (2012) reported on the efficient synthesis of isotopically labeled compounds using 4-(Prop-1-yn-1-yl)benzoic acid derivatives, which are valuable for supporting preclinical and clinical studies (Zhang, 2012).

Hydrogen-Bonded Co-Crystalline Adducts

Alshahateet, Nakano, Bishop, Craig, Harris, and Scudder (2004) utilized benzoic acid derivatives in the formation of hydrogen-bonded co-crystalline adducts, demonstrating the compound's potential in the creation of novel molecular assemblies (Alshahateet et al., 2004).

Hydroamination Reactions

Magdalinova, Volkova, Klyuev, and Gruzdev (2010) conducted a study on hydroamination reactions involving p-aminobenzoic acid, which relates to the chemical behavior of 4-(Prop-1-yn-1-yl)benzoic acid in similar organic reactions (Magdalinova et al., 2010).

Photophysical Studies of Coordination Polymers

Sivakumar, Reddy, Cowley, and Butorac (2011) explored the synthesis and photophysical properties of lanthanide-based coordination polymers involving aromatic carboxylic acids, which can extend to the use of 4-(Prop-1-yn-1-yl)benzoic acid (Sivakumar et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

While specific future directions for 4-(Prop-1-yn-1-yl)benzoic acid are not mentioned in the search results, related compounds have shown potential as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that 4-(Prop-1-yn-1-yl)benzoic acid could also have potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been used for chemical probe synthesis . These probes are typically designed to interact with specific biological targets, allowing for UV light-induced covalent modification of the target .

Mode of Action

It’s known that this compound can be used as a building block in the synthesis of chemical probes . These probes can be appended to a ligand or pharmacophore through its acid linker, allowing for UV light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

The compound’s potential for use in chemical probe synthesis suggests that it could be involved in a variety of biochemical pathways, depending on the specific target and the nature of the ligand or pharmacophore to which it is attached .

Result of Action

Given its potential use in chemical probe synthesis, it’s plausible that the compound could induce changes at the molecular level, potentially modifying the function of its target .

Action Environment

It’s worth noting that the compound is typically stored in a dry environment at a temperature of 2-8°c , suggesting that these conditions may be optimal for maintaining its stability.

properties

IUPAC Name |

4-prop-1-ynylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPVNJYEOFCIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308375 | |

| Record name | 4-(1-Propyn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-1-yn-1-yl)benzoic acid | |

CAS RN |

223562-52-5 | |

| Record name | 4-(1-Propyn-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223562-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Propyn-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.